

An In-Depth Technical Guide to the Physicochemical Characteristics of Z-Nle-OH

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Compound of Interest

Compound Name: Z-Nle-OH

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This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-benzyloxycarbonyl-L-norleucine (**Z-Nle-OH**), a derivative of the amino acid norleucine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and potential biological interactions.

Core Physicochemical Data

Z-Nle-OH is a white, crystalline powder. Its key physicochemical properties, along with those of its D- and DL-isomers, are summarized in the table below for comparative analysis.

Property	Z-L-Nle-OH	Z-D-Nle-OH	Z-DL-Nle-OH
Molecular Formula	C ₁₄ H ₁₉ NO ₄	C ₁₄ H ₁₉ NO ₄	C ₁₄ H ₁₉ NO ₄
Molecular Weight	265.30 g/mol	265.3 g/mol	265.31 g/mol
Melting Point	Not specified	56-58 °C	100-107 °C
Appearance	White powder	Not specified	White powder
Predicted pKa	Not specified	4.00 ± 0.21	Not specified
Solubility	Soluble in water. ^[1] The acidity (pKa) values for the unprotected amino acid norleucine are 2.39 (carboxyl) and 9.76 (amino), which makes it suitable for various biochemical applications. ^[1]		
Storage	Store at 0-8°C.	Sealed in dry, 2-8°C.	Store at 0-8°C.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **Z-Nle-OH**.

Melting Point Determination

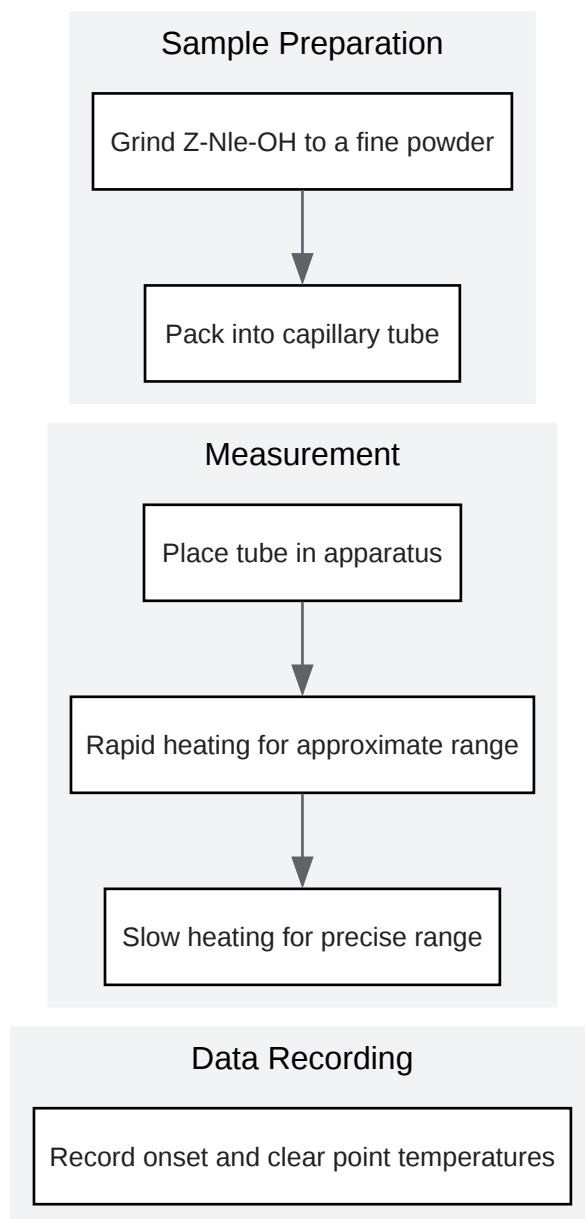
The melting point of **Z-Nle-OH** can be determined using a digital melting point apparatus, such as a DigiMelt or Mel-Temp.^{[2][3]}

Procedure:

- A small, dry sample of **Z-Nle-OH** is finely ground and packed into a capillary tube to a height of approximately 2-3 mm.^[2]

- The capillary tube is placed in the heating block of the apparatus.[\[2\]](#)
- For an unknown compound, a rapid heating ramp (10-20 °C/minute) is used to determine an approximate melting range.[\[2\]](#)
- A second, more precise measurement is then performed with a slower ramp rate (1-2 °C/minute), starting from a temperature approximately 20 °C below the approximate melting point.[\[2\]](#)
- The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.[\[3\]](#)

Melting Point Determination Workflow



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Caption: Workflow for determining the melting point of **Z-Nle-OH**.

Solubility Determination

The solubility of **Z-Nle-OH** can be assessed in various solvents to establish a solubility profile.

[\[4\]](#)[\[5\]](#)

Procedure:

- Begin by attempting to dissolve a small, accurately weighed amount of **Z-Nle-OH** in deionized water.[\[6\]](#)
- If the peptide is acidic (which can be predicted by its structure), and it does not dissolve in water, a dilute basic solution such as 0.1 M ammonium bicarbonate can be used. Conversely, if the peptide is basic, a dilute acidic solution like 10% acetic acid can be employed.[\[6\]](#)
- For hydrophobic peptides, organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile may be necessary.[\[7\]](#) A common starting point is to dissolve the compound in a minimal amount of DMSO.[\[6\]](#)
- To aid dissolution, vortexing and sonication can be applied.[\[5\]](#) Gentle warming may also be used, but care should be taken to avoid degradation.[\[5\]](#)
- The solubility is determined by visual inspection for a clear, particle-free solution and can be quantified by preparing a saturated solution and measuring the concentration of the dissolved solute using a suitable analytical method like UV-spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group in **Z-Nle-OH** can be determined by titration.[\[8\]](#)[\[9\]](#)

Procedure:

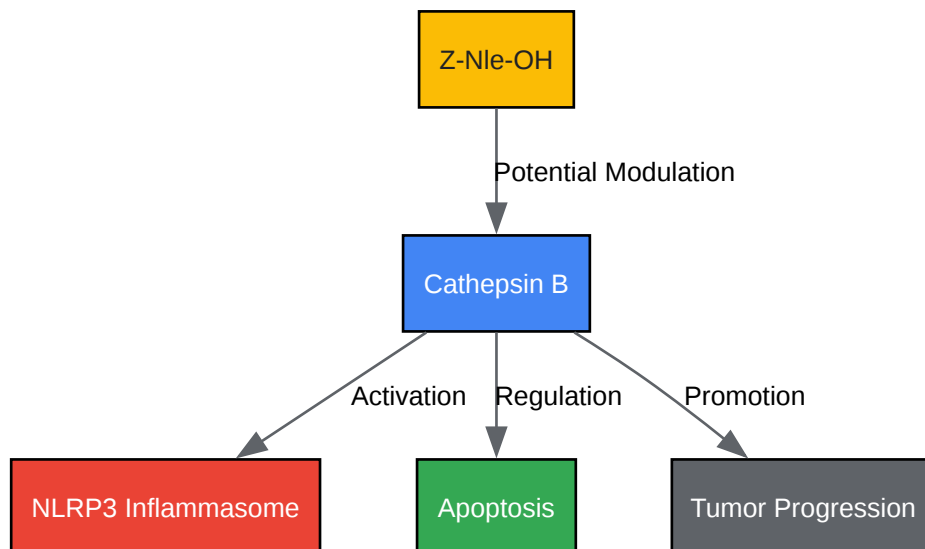
- A known concentration of **Z-Nle-OH** is dissolved in water or a suitable co-solvent if water solubility is low.
- The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[\[8\]](#)
- A standardized solution of a strong base, typically 0.1 M NaOH, is used as the titrant.[\[9\]](#)

- The initial pH of the **Z-Nle-OH** solution is recorded.[\[8\]](#)
- The NaOH solution is added in small, precise increments, and the pH is recorded after each addition, allowing the solution to stabilize.[\[8\]](#)
- The titration is continued past the expected equivalence point.
- A titration curve is generated by plotting the pH versus the volume of NaOH added.
- The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[\[10\]](#)

Potential Biological Interactions and Signaling Pathways

While direct signaling pathways initiated by **Z-Nle-OH** are not well-documented, its structural similarity to other biologically active molecules suggests potential interactions. A fluorogenic peptide substrate containing norleucine, Z-Nle-Lys-Arg-AMC, is known to be a substrate for cathepsin B.[\[11\]](#) Cathepsin B is a lysosomal cysteine protease implicated in various physiological and pathological processes, including apoptosis, inflammation, and cancer progression.[\[11\]](#)[\[12\]](#)[\[13\]](#) It is involved in signaling pathways such as the TNF- α /ASK1/JNK pathway and the activation of the NLRP3 inflammasome.[\[12\]](#)[\[14\]](#) Given this, **Z-Nle-OH** could potentially act as a modulator of cathepsin B activity.

Potential Interaction of Z-Nle-OH with Cathepsin B Pathways



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Caption: Logical diagram of **Z-Nle-OH**'s potential influence on Cathepsin B-mediated pathways.

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